molecular formula C10H13N3O2S2 B053944 N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 123708-42-9

N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B053944
M. Wt: 271.4 g/mol
InChI Key: FIFIDXABBBQIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide (DEBS) is an organic compound that belongs to the family of benzothiadiazoles. It is a heterocyclic compound that contains two nitrogen atoms and one sulfur atom in its structure. DEBS has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood. However, it has been proposed that N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body. In cancer cells, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to induce apoptosis (programmed cell death) by activating the caspase pathway.

Biochemical And Physiological Effects

N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In animal studies, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to reduce blood glucose levels and improve insulin sensitivity. It has also been found to reduce inflammation and oxidative stress in the body. In cancer cells, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to inhibit cell proliferation and induce apoptosis.

Advantages And Limitations For Lab Experiments

N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. However, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide. One area of interest is the development of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide as a plant growth regulator to improve crop yields. Additionally, further studies are needed to elucidate the mechanism of action of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide and to explore its potential applications in material science.

Synthesis Methods

N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide can be synthesized by the reaction of 2-aminothiophenol with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction leads to the formation of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide as a white solid. The purity of N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been found to exhibit anti-tumor, anti-inflammatory, and anti-diabetic properties. In agriculture, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been used as a plant growth regulator. In material science, N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide has been used as a fluorescent probe for the detection of metal ions.

properties

CAS RN

123708-42-9

Product Name

N,N-Diethyl-2,1,3-benzothiadiazole-4-sulfonamide

Molecular Formula

C10H13N3O2S2

Molecular Weight

271.4 g/mol

IUPAC Name

N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C10H13N3O2S2/c1-3-13(4-2)17(14,15)9-7-5-6-8-10(9)12-16-11-8/h5-7H,3-4H2,1-2H3

InChI Key

FIFIDXABBBQIDX-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=NSN=C21

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC2=NSN=C21

synonyms

N,N-diethyl-2,1,3-benzothiadiazole-4-sulfonamide

Origin of Product

United States

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